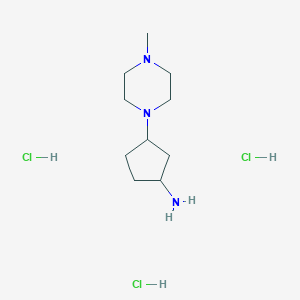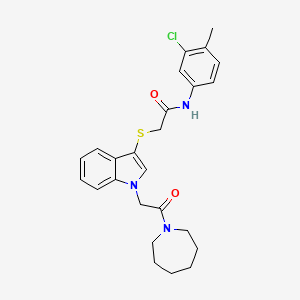![molecular formula C19H18F3N3O4 B2992890 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 866019-71-8](/img/structure/B2992890.png)
4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a complex organic compound with the molecular formula C19H18F3N3O4. This compound is characterized by the presence of a morpholine ring, a nitro group, and a trifluoromethyl-substituted benzyl oxime moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime typically involves multiple steps. The starting material, 4-morpholino-3-nitrobenzaldehyde, undergoes a condensation reaction with 4-(trifluoromethyl)benzylamine in the presence of an oxidizing agent to form the desired oxime. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime stands out due to its unique combination of functional groups. Similar compounds include:
- 4-morpholino-3-nitrobenzaldehyde
- 4-(trifluoromethyl)benzylamine
- 4-morpholino-3-nitrobenzenecarbaldehyde oxime
These compounds share some structural similarities but differ in their specific functional groups and chemical properties .
Eigenschaften
IUPAC Name |
(E)-1-(4-morpholin-4-yl-3-nitrophenyl)-N-[[4-(trifluoromethyl)phenyl]methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c20-19(21,22)16-4-1-14(2-5-16)13-29-23-12-15-3-6-17(18(11-15)25(26)27)24-7-9-28-10-8-24/h1-6,11-12H,7-10,13H2/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBORIFNKIMPDS-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/OCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2992814.png)
![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)
![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)


![4,5-Dimethyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2992823.png)


![Methyl 4-[[(1-methyltriazole-4-carbonyl)amino]carbamothioylamino]benzoate](/img/structure/B2992828.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)
